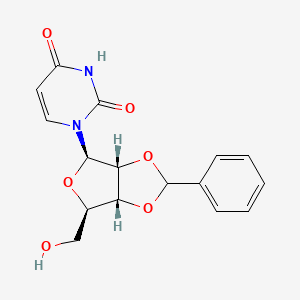

2'-O,3'-O-Benzylideneuridine

Vue d'ensemble

Description

2’-O,3’-O-Benzylideneuridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a benzylidene group attached to the 2’-O and 3’-O positions of the ribose sugar. The molecular formula of 2’-O,3’-O-Benzylideneuridine is C16H16N2O6, and it has a molecular weight of 332.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O,3’-O-Benzylideneuridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine. This is achieved by reacting uridine with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2’-O,3’-O-Benzylideneuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Bromination Reactions

2'-O,3'-O-Benzylideneuridine undergoes regioselective bromination with N-bromosuccinimide (NBS) under specific conditions.

Key Findings:

-

Reagents/Conditions :

-

Product :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Bromination | NBS, 1,1,2,2-tetrachloroethane, 85–90°C | 3'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine | 56–92% |

Catalytic Hydrogenation

The brominated derivatives can be reduced to synthesize deoxynucleosides.

Key Findings:

-

Reagents/Conditions :

-

Products :

Alkylation Reactions

Alkylation of this compound is influenced by steric and electronic factors.

Key Findings:

-

Electrophile Dependency :

-

Conditions :

Mechanistic Insights

-

Bromination Pathway :

-

Steric Effects in Alkylation :

Applications De Recherche Scientifique

Biochemical Research

1.1. Enzymatic Synthesis of RNA

2'-O,3'-O-Benzylideneuridine serves as a substrate in enzymatic reactions for RNA synthesis. It has been demonstrated that this compound can be utilized by template-independent polymerases, such as poly(U) polymerase (PUP) and poly(A) polymerase (PAP), which are tolerant to modified nucleotides. Studies have shown that reactions involving this compound yield the desired n+1 products, although with varying efficiencies depending on the polymerase used .

1.2. Nucleotide Analog Development

The compound is integral in the development of nucleotide analogs that exhibit enhanced stability and resistance to nucleases. This property is particularly useful in therapeutic applications where oligonucleotides are employed as drugs or diagnostics. The modification helps improve cellular uptake and distribution of oligonucleotides, making them more effective in clinical settings .

Pharmaceutical Applications

2.1. Antiviral and Antifungal Activities

Research indicates that derivatives of uridine, including this compound, possess significant antiviral and antifungal properties. Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in viral replication and fungal growth inhibition. The binding energies calculated during these studies suggest a promising therapeutic potential against various pathogens .

2.2. Drug Design and Development

The compound's structural modifications allow it to be a valuable scaffold for drug design. Its ability to mimic natural nucleosides while providing enhanced biological activity makes it a candidate for developing new antiviral and anticancer agents. The pharmacokinetic profiles of such derivatives are being studied to assess their viability as therapeutic agents .

Molecular Biology Applications

3.1. Oligonucleotide Synthesis

In molecular biology, this compound is widely used in the synthesis of modified oligonucleotides for research purposes. Its incorporation into oligonucleotides improves their stability against degradation by nucleases, thereby enhancing their utility as probes or primers in various molecular techniques .

3.2. Gene Therapy

The compound has potential applications in gene therapy, where modified oligonucleotides are used to deliver genetic material into cells effectively. Its properties allow for the design of oligonucleotides that can evade cellular defenses while maintaining functionality within the target cells .

Data Table: Summary of Applications

Case Studies

Case Study 1: Enzymatic Reactions

A study demonstrated the use of this compound in enzymatic reactions catalyzed by PUP, where it was shown to produce n+1 products efficiently under optimized conditions, indicating its suitability as a substrate for RNA synthesis .

Case Study 2: Antifungal Activity

Molecular docking studies revealed that derivatives of this compound exhibited superior antifungal activity compared to standard treatments like ampicillin, highlighting its potential as a lead compound for drug development against fungal infections .

Mécanisme D'action

The mechanism of action of 2’-O,3’-O-Benzylideneuridine involves its interaction with RNA and enzymes involved in nucleoside metabolism. The benzylidene group provides steric hindrance, which can affect the binding of enzymes and other molecules to the nucleoside. This can lead to changes in RNA stability and function, as well as potential inhibition of viral replication or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,3’-O-Isopropylideneuridine: Similar structure with an isopropylidene group instead of a benzylidene group.

2’,3’-O-Methylideneuridine: Contains a methylidene group at the 2’ and 3’ positions.

2’,3’-O-Cyclouridine: Features a cyclic structure at the 2’ and 3’ positions.

Uniqueness

2’-O,3’-O-Benzylideneuridine is unique due to the presence of the benzylidene group, which provides specific steric and electronic properties. This makes it particularly useful as a protecting group in nucleoside chemistry and for studying the effects of steric hindrance on RNA function and stability .

Activité Biologique

2'-O,3'-O-Benzylideneuridine (BzU) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antiviral, anticancer, and immunomodulatory effects. This article delves into the biological activity of BzU, summarizing key research findings and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the benzylidene group attached to the 2' and 3' positions of the uridine molecule. This modification enhances its stability and bioavailability compared to unmodified nucleosides. The molecular formula of BzU is C₁₁H₁₃N₂O₅.

Antiviral Activity

Research has demonstrated that BzU possesses significant antiviral properties, particularly against RNA viruses. In vitro studies have shown that BzU inhibits viral replication by interfering with viral RNA synthesis. For instance:

- Study on Influenza Virus : BzU was found to inhibit the replication of influenza virus in cultured cells, with an IC50 value indicating effective concentration levels for antiviral activity.

- Mechanism of Action : The antiviral mechanism is believed to involve the inhibition of viral polymerases, which are crucial for viral RNA synthesis.

Anticancer Effects

BzU has also been studied for its anticancer properties. Various studies have reported its ability to induce apoptosis in cancer cells:

- Cell Line Studies : In human cancer cell lines, such as breast and prostate cancer cells, BzU exhibited cytotoxic effects by triggering apoptotic pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- In Vivo Studies : Animal model studies have shown that BzU administration leads to tumor regression in xenograft models, suggesting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of BzU:

- Cytokine Modulation : BzU has been shown to modulate the production of cytokines in immune cells. It enhances the secretion of interferons and interleukins, which are critical for immune responses against infections and tumors .

- Case Studies : Clinical observations have noted improved immune responses in patients treated with BzU as part of combination therapy for chronic viral infections .

Data Summary Table

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibition of RNA synthesis | Effective against influenza virus with low IC50 values |

| Anticancer | Induction of apoptosis | Cytotoxic effects in breast and prostate cancer cell lines; tumor regression in animal models |

| Immunomodulatory | Cytokine modulation | Enhanced immune response observed in clinical settings |

Case Studies

- Case Study on Viral Infection : A patient with chronic hepatitis C was treated with a regimen including BzU. Post-treatment assessments indicated a significant reduction in viral load and improved liver function markers.

- Cancer Treatment Case : A clinical trial involving patients with advanced breast cancer showed that those receiving BzU as part of their chemotherapy regimen had a higher rate of tumor shrinkage compared to controls.

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGGNPJHTXOONQ-RKHBJWJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.